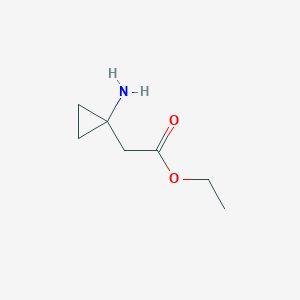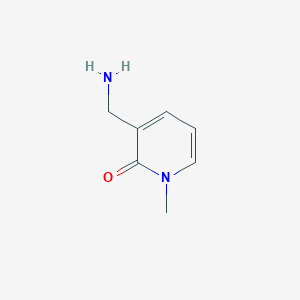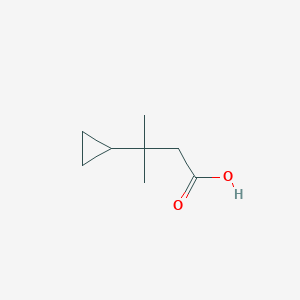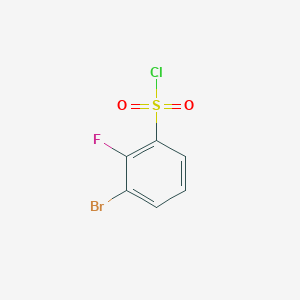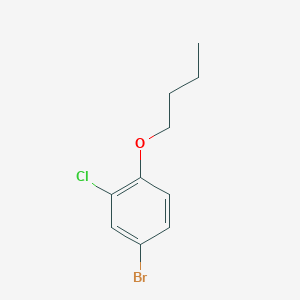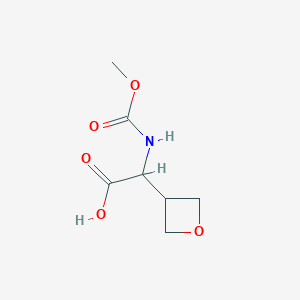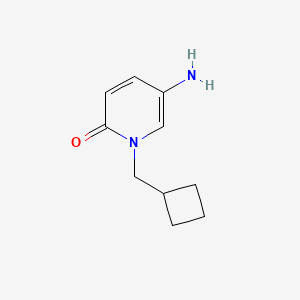
5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridinone core with an amino group at the 5-position and a cyclobutylmethyl substituent at the 1-position. Its structural complexity and functional groups make it a valuable target for synthetic chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step procedures. One common approach starts with the preparation of the pyridinone core, followed by the introduction of the amino group and the cyclobutylmethyl substituent. Key steps may include:
Cyclization reactions: to form the pyridinone ring.
Amination reactions: to introduce the amino group.
Alkylation reactions: to attach the cyclobutylmethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Nucleophiles: for substitution reactions, including alkyl halides and acyl chlorides.
Major Products:
Nitro derivatives: from oxidation.
Dihydropyridine derivatives: from reduction.
Substituted pyridinones: from nucleophilic substitution.
Applications De Recherche Scientifique
5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to various biological effects. For example, it can modulate enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
5-Amino-1-methylquinolinium: Shares the amino group and pyridinone core but differs in the substituent at the 1-position.
5-Amino-pyrazoles: Similar in having an amino group but with a different heterocyclic core.
Pyrazolo[4,3-b]pyridine derivatives: Structurally related with potential pharmacological properties.
Uniqueness: 5-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one stands out due to its specific combination of functional groups and substituents, which confer unique chemical reactivity and biological activity. Its cyclobutylmethyl group provides steric hindrance and influences the compound’s interaction with molecular targets.
Propriétés
IUPAC Name |
5-amino-1-(cyclobutylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-4-5-10(13)12(7-9)6-8-2-1-3-8/h4-5,7-8H,1-3,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYLICCLMBUEIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=CC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
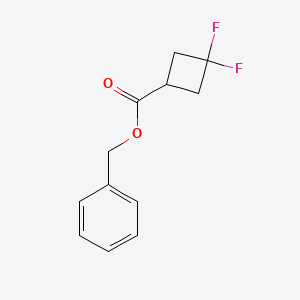
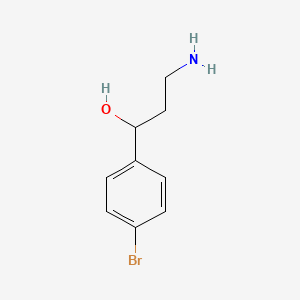
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1374121.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid](/img/structure/B1374122.png)
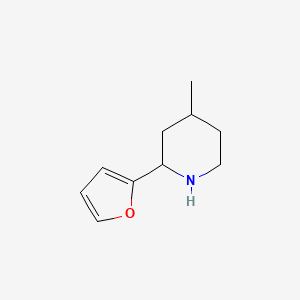
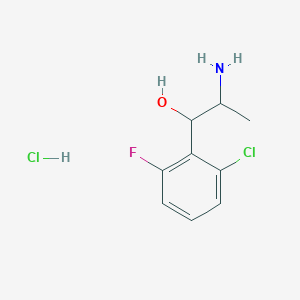
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride](/img/structure/B1374125.png)
